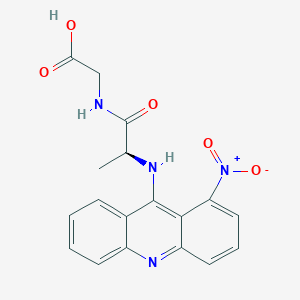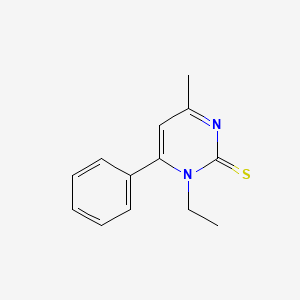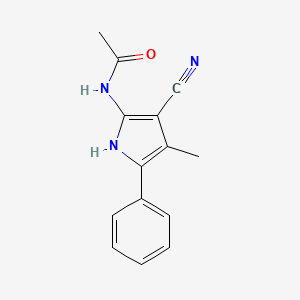
Glycine, N-(3-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(3-hydroxypropyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(3-hydroxypropyl)- typically involves the reaction of glycine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the carbon atom of the 3-chloropropanol, resulting in the formation of Glycine, N-(3-hydroxypropyl)-.
Industrial Production Methods: Industrial production of Glycine, N-(3-hydroxypropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: Glycine, N-(3-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-(3-oxopropyl)glycine.
Reduction: Regeneration of Glycine, N-(3-hydroxypropyl)-.
Substitution: Formation of various substituted glycine derivatives.
科学的研究の応用
Glycine, N-(3-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its ability to bind to specific receptors.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Glycine, N-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to glycine receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and muscle contraction. The compound’s unique structure allows it to exhibit distinct binding affinities and efficacies compared to other glycine derivatives .
類似化合物との比較
Glycine, N-(3-hydroxypropyl)- can be compared with other similar compounds, such as:
N-(p-fluorobenzyl) glycine: Another glycine derivative with different functional groups.
N-(2-hydroxyethyl) glycine: Similar in structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.
Uniqueness: Glycine, N-(3-hydroxypropyl)- is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to modulate glycine receptors with high potency and partial agonist efficacy makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
100747-20-4 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
2-(3-hydroxypropylamino)acetic acid |
InChI |
InChI=1S/C5H11NO3/c7-3-1-2-6-4-5(8)9/h6-7H,1-4H2,(H,8,9) |
InChIキー |
QIVWFDDLWNUYST-UHFFFAOYSA-N |
正規SMILES |
C(CNCC(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)








![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
